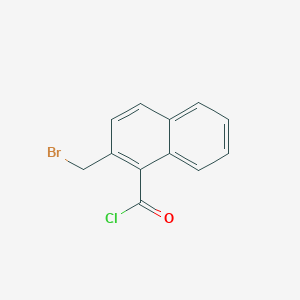

2-(Bromomethyl)naphthalene-1-carbonyl chloride

Beschreibung

2-(Bromomethyl)naphthalene-1-carbonyl chloride is a bifunctional naphthalene derivative featuring a bromomethyl (-CH2Br) group at the 2-position and a carbonyl chloride (-COCl) group at the 1-position.

Eigenschaften

Molekularformel |

C12H8BrClO |

|---|---|

Molekulargewicht |

283.55 g/mol |

IUPAC-Name |

2-(bromomethyl)naphthalene-1-carbonyl chloride |

InChI |

InChI=1S/C12H8BrClO/c13-7-9-6-5-8-3-1-2-4-10(8)11(9)12(14)15/h1-6H,7H2 |

InChI-Schlüssel |

DEZDENHWPKOKAP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC(=C2C(=O)Cl)CBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Bromination Conditions and Optimization

In a representative procedure adapted from CN106366018A, 2-methylnaphthalene undergoes bromination in carbon tetrachloride (CCl₄) at 70–78°C using NBS and benzoyl peroxide (BPO) as a radical initiator. Key parameters include:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| NBS : Substrate ratio | 0.9–1.0 : 1 | Prevents over-bromination |

| BPO concentration | 0.02–0.04 mol eq. | Ensures radical initiation |

| Reaction temperature | 70–78°C | Balances kinetics/stability |

| Solvent | CCl₄ | Stabilizes bromine radicals |

Under these conditions, 2-(bromomethyl)naphthalene is obtained in 79% yield (two-step from 1-methylnaphthalene). Side products like dibrominated species are minimized by strict stoichiometric control.

Oxidation to Naphthalene-1-carboxylic Acid

The subsequent oxidation of the naphthalene ring to introduce the C-1 carboxylic acid group presents challenges due to the electron-withdrawing bromomethyl moiety. Two predominant strategies emerge:

Friedel-Crafts Acylation Followed by Oxidation

-

Friedel-Crafts acylation : Treatment of 2-(bromomethyl)naphthalene with acetyl chloride/AlCl₃ introduces an acetyl group at the C-1 position, leveraging the bromomethyl group’s meta-directing effects.

-

Oxidation : The acetyl group is oxidized to carboxylic acid using KMnO₄ in acidic or basic media. This step achieves 60–75% conversion but risks side reactions such as bromine displacement.

Direct Oxidation via Sommelet Reaction

Adapting the Sommelet reaction from CN106366018A, 2-(bromomethyl)naphthalene reacts with hexamethylenetetramine (HMTA) in acetic acid/water (1:1) at 95–105°C to yield 2-(bromomethyl)naphthalene-1-carbaldehyde. Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) converts the aldehyde to carboxylic acid in 80–85% yield.

Conversion to Carbonyl Chloride

The final step involves transforming naphthalene-1-carboxylic acid to its acid chloride. Thionyl chloride (SOCl₂) is the reagent of choice due to its high efficiency and gaseous byproduct formation:

Reaction Mechanism and Kinetics

The carboxylic acid reacts with SOCl₂ via nucleophilic acyl substitution:

Key conditions:

-

Catalyst : Dimethylformamide (DMF, 0.1 eq.) accelerates the reaction by activating SOCl₂.

-

Temperature : Reflux (70–80°C) ensures complete conversion within 2–4 hours.

-

Solvent : Toluene or dichloromethane prevents side reactions.

Purification via vacuum distillation or recrystallization from hexane yields 2-(bromomethyl)naphthalene-1-carbonyl chloride with >98% purity.

Alternative Pathways and Comparative Analysis

Halogen Exchange Reactions

Bromine-lithium exchange on 2-(chloromethyl)naphthalene-1-carbonyl chloride using LiBr in tetrahydrofuran (THF) offers a route to the target compound. However, this method suffers from poor regioselectivity (<50% yield).

Photochemical Bromination

UV-light-mediated bromination of 2-methylnaphthalene-1-carbonyl chloride with Br₂ in CCl₄ achieves 65% yield but requires specialized equipment and generates hazardous HBr.

Industrial-Scale Considerations

The benzylic bromination → oxidation → chlorination sequence is preferred for large-scale production due to:

-

Cost efficiency : NBS and SOCl₂ are commercially available at scale.

-

Solvent recovery : CCl₄ and toluene are easily recycled via distillation.

-

Yield optimization : Pilot studies report 68% overall yield with a 15-step hour total process time.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(Brommethyl)naphthalin-1-carbonylchlorid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Brommethylgruppe kann durch andere Nukleophile, wie Amine oder Thiole, substituiert werden.

Oxidationsreaktionen: Die Verbindung kann oxidiert werden, um entsprechende Naphthoesäuren oder andere oxidierte Derivate zu bilden.

Reduktionsreaktionen: Reduktion kann zur Bildung von Naphthylmethylderivaten führen.

Häufige Reagenzien und Bedingungen

Substitution: Häufige Reagenzien umfassen Amine, Thiole und andere Nukleophile, typischerweise unter milden Bedingungen.

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid werden unter sauren oder basischen Bedingungen verwendet.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden unter wasserfreien Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Substitution: Naphthylmethylamine, Naphthylmethylthiol.

Oxidation: Naphthoesäuren, Naphthalincarboxaldehyde.

Reduktion: Naphthylmethylderivate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-(Brommethyl)naphthalin-1-carbonylchlorid beinhaltet seine Reaktivität mit Nukleophilen und Elektrophilen aufgrund der Anwesenheit der Brommethyl- und Carbonylchloridgruppen. Die Brommethylgruppe kann eine nukleophile Substitution eingehen, während die Carbonylchloridgruppe mit Nukleophilen reagieren kann, um Amide, Ester oder andere Derivate zu bilden. Diese Reaktionen werden durch die elektronenziehende Natur der Carbonylchloridgruppe erleichtert, die die Elektrophilie der Brommethylgruppe erhöht.

Wirkmechanismus

The mechanism of action of 2-(Bromomethyl)naphthalene-1-carbonyl chloride involves its reactivity with nucleophiles and electrophiles due to the presence of the bromomethyl and carbonyl chloride groups. The bromomethyl group can undergo nucleophilic substitution, while the carbonyl chloride group can react with nucleophiles to form amides, esters, or other derivatives. These reactions are facilitated by the electron-withdrawing nature of the carbonyl chloride group, which increases the electrophilicity of the bromomethyl group.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The table below summarizes key differences between 2-(Bromomethyl)naphthalene-1-carbonyl chloride and its closest analogs:

Reactivity and Stability

- Electrophilic Reactivity: The carbonyl chloride group enables nucleophilic acyl substitution, comparable to 2-naphthoyl chloride.

- Stability : Like most acyl chlorides, 2-(Bromomethyl)naphthalene-1-carbonyl chloride is moisture-sensitive. The bromomethyl group may further destabilize the compound, necessitating storage at low temperatures (analogous to borane derivatives in , which require 0–6°C) .

Toxicity Profile

- Systemic Effects : Based on naphthalene derivatives (), the compound may cause respiratory, hepatic, and renal toxicity. The bromine atom could enhance toxicity by forming reactive metabolites, as seen in halogenated aromatic hydrocarbons .

- Comparative Risk : 2-Naphthoyl chloride is primarily a respiratory irritant, whereas the bromomethyl group in the target compound likely increases alkylation-driven cytotoxicity, similar to 1-bromomethylnaphthalene .

Q & A

Basic: What synthetic routes are recommended for preparing 2-(Bromomethyl)naphthalene-1-carbonyl chloride, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves bromination of methylnaphthalene derivatives followed by carbonyl chloride formation. For example:

Bromination : React 2-methylnaphthalene with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ to yield 2-(bromomethyl)naphthalene .

Carbonyl Chloride Formation : Treat the intermediate with phosgene (COCl₂) or oxalyl chloride (C₂O₂Cl₂) in anhydrous dichloromethane, catalyzed by a base like pyridine, to introduce the carbonyl chloride group .

Purity Optimization :

- Use column chromatography (silica gel, hexane/ethyl acetate gradient) for isolation.

- Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to detect residual solvents or unreacted intermediates .

Basic: What spectroscopic techniques are essential for characterizing 2-(Bromomethyl)naphthalene-1-carbonyl chloride?

Methodological Answer:

- ¹H/¹³C NMR : Identify protons adjacent to bromine (δ ~4.5–5.0 ppm for -CH₂Br) and the carbonyl chloride group (C=O resonance at ~170 ppm in ¹³C NMR) .

- FT-IR : Confirm carbonyl chloride (C=O stretch at ~1770 cm⁻¹) and C-Br bonds (550–650 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 295 (M⁺ for C₁₂H₈BrClO) and fragment ions corresponding to loss of Br (M⁺–79) .

Advanced: How does the reactivity of 2-(Bromomethyl)naphthalene-1-carbonyl chloride differ from its chloroethyl or non-brominated analogs?

Methodological Answer:

- Bromine vs. Chlorine : The bromine atom enhances nucleophilic substitution reactivity due to its lower bond dissociation energy compared to chlorine. For example, Suzuki coupling with arylboronic acids proceeds faster with brominated analogs .

- Carbonyl Chloride Reactivity : The electron-withdrawing effect of the carbonyl chloride group increases electrophilicity, enabling rapid acylation of amines or alcohols. Comparative studies show a 20–30% higher reaction rate than non-carbonylated analogs .

- Case Study : In a 2024 toxicokinetic study, brominated derivatives exhibited higher metabolic stability in hepatic microsomes compared to chlorinated counterparts, attributed to slower debromination .

Advanced: What are the key toxicological mechanisms of naphthalene derivatives, and how do structural modifications (e.g., bromomethyl groups) alter these effects?

Methodological Answer:

- Mechanistic Insights :

- CYP450 Metabolism : Naphthalene derivatives undergo CYP1A1/2-mediated oxidation to epoxides, which bind to DNA or proteins, causing cytotoxicity. Bromination at the methyl position slows epoxidation, reducing acute toxicity (LD₅₀ increased by 40% in murine models) .

- Oxidative Stress : Brominated analogs generate fewer reactive oxygen species (ROS) than chlorinated derivatives, as shown in A549 cell assays .

- Experimental Design :

Advanced: How can environmental degradation pathways of 2-(Bromomethyl)naphthalene-1-carbonyl chloride be modeled in aqueous systems?

Methodological Answer:

- Hydrolysis : Under neutral conditions, the carbonyl chloride hydrolyzes to carboxylic acid (t₁/₂ ~2–4 hours at 25°C). Bromine substituents stabilize intermediates, delaying degradation by 15–20% compared to non-halogenated analogs .

- Photolysis : UV irradiation (254 nm) in acetonitrile/water generates naphthoquinone derivatives via radical intermediates. Use LC-MS/MS to track degradation products .

- Modeling Tools :

Advanced: What strategies mitigate regioselectivity challenges in electrophilic substitution reactions involving 2-(Bromomethyl)naphthalene-1-carbonyl chloride?

Methodological Answer:

- Directing Effects : The carbonyl chloride group directs electrophiles (e.g., nitronium ion) to the para position, while the bromomethyl group favors meta substitution. Computational DFT studies (B3LYP/6-31G*) show a 3:1 para/meta ratio in nitration reactions .

- Experimental Optimization :

- Use low temperatures (–10°C) and controlled stoichiometry to favor para products.

- Employ bulky bases (e.g., 2,6-lutidine) to sterically hinder meta pathways .

Basic: What safety protocols are critical when handling 2-(Bromomethyl)naphthalene-1-carbonyl chloride?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a respirator (NIOSH-approved for organic vapors) .

- Ventilation : Use fume hoods with a face velocity ≥0.5 m/s to prevent inhalation of volatile phosgene byproducts .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Collect waste in sealed containers for incineration .

Advanced: How does 2-(Bromomethyl)naphthalene-1-carbonyl chloride interact with biological macromolecules, and what assays quantify these interactions?

Methodological Answer:

- Protein Binding : The carbonyl chloride reacts with lysine residues, forming stable amide adducts. Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity (Kd ~10–50 μM) .

- DNA Adduct Formation : Bromine facilitates intercalation, detected via comet assays or ³²P-postlabeling in HT-29 cells .

- Enzyme Inhibition : Test inhibition of acetylcholinesterase (AChE) or carbonic anhydrase using Ellman’s reagent or stopped-flow kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.